An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential to act as a "hinge-binding" motif in various protein kinases. As such, derivatives of the pyrazolo[4,3-b]pyridine family are actively being investigated for their therapeutic potential, particularly in the realm of oncology and inflammatory diseases. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, based on currently available data.
Chemical and Physical Properties
Detailed experimental data for 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is not extensively reported in publicly available literature. However, based on supplier information and general chemical principles, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | Sigma-Aldrich[1] |
| Molecular Weight | 232.47 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| InChI | 1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11) | Sigma-Aldrich[1] |
| InChI Key | RBKKRSSXOLSAOP-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | Clc1ccc2[nH]nc(Br)c2n1 | Sigma-Aldrich[1] |
| CAS Number | Not available for this specific isomer, though related isomers have registered CAS numbers. | |
| Melting Point | Not reported in available literature. | |
| Boiling Point | Not reported in available literature. | |
| Solubility | Not reported in available literature. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | |
| Spectroscopic Data (NMR, IR, MS) | Specific experimental spectra are not publicly available. Commercial suppliers note that they do not collect analytical data for this product. |
Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is not readily found in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the synthesis of the pyrazolo[4,3-b]pyridine scaffold. A general and efficient method starts from readily available 2-chloro-3-nitropyridines.
Conceptual Synthetic Workflow
The following diagram illustrates a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
General Experimental Considerations
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Step 1: Nucleophilic Aromatic Substitution: 2,5-dichloro-3-nitropyridine would be reacted with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol, typically at elevated temperatures. The more reactive chlorine at the 2-position is displaced by the hydrazine.
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Step 2: Reductive Cyclization: The resulting 2-hydrazinyl-5-chloro-3-nitropyridine intermediate would then undergo reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). The nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent hydrazinyl group to form the pyrazole ring.
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Step 3: Sandmeyer-type Reaction: The resulting 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine can be converted to the 3-bromo derivative via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBr), followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.
Biological Activity and Potential Applications
While there is no specific biological data for 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in the public domain, the pyrazolo[4,3-b]pyridine scaffold is a known pharmacophore found in numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
Role as a Kinase Inhibitor Scaffold
The nitrogen atoms in the pyrazole and pyridine rings of the scaffold can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a common feature of many type I and type II kinase inhibitors. The substituents at the 3- and 5-positions (in this case, bromo and chloro groups) can be further functionalized to achieve potency and selectivity for specific kinase targets.
Potential Signaling Pathway Involvement
Derivatives of the pyrazolo[4,3-b]pyridine core have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival signaling pathways, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and others. A conceptual diagram of how such an inhibitor might function is presented below.
Caption: Conceptual diagram of a potential kinase inhibitor targeting the MAPK/ERK pathway.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is classified with the following hazards.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1] |
Precautionary Statements:
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Handling Recommendations:
Due to its acute oral toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with potential as a building block in the development of novel kinase inhibitors. While specific experimental data for this molecule is scarce in the public domain, its structural features suggest that it is a valuable intermediate for medicinal chemistry research. Further studies are required to fully characterize its physical, chemical, and pharmacological properties. Researchers working with this compound should exercise appropriate caution due to its toxicity.
